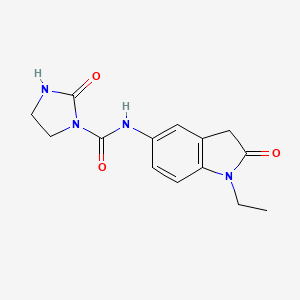

N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-17-11-4-3-10(7-9(11)8-12(17)19)16-14(21)18-6-5-15-13(18)20/h3-4,7H,2,5-6,8H2,1H3,(H,15,20)(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQQDAFYNJKJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an antitumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound differs from its analogs in the substituents attached to the imidazolidine and aromatic rings. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : Compounds with halogenated aryl groups (e.g., F10, F11) exhibit higher molecular weights and stronger antibacterial potency, likely due to enhanced enzyme binding via hydrophobic interactions .

- Nitrothiazole vs. Indolinone: The target compound replaces the 5-nitrothiazol-2-yl group (in F10–F13) with an indolinone moiety. This substitution may reduce electron-withdrawing effects but improve metabolic stability due to the indolinone’s rigidity .

Physicochemical and Spectral Properties

- Synthetic Yields : All analogs (F10–F13) were synthesized with ~83% yield, suggesting efficient coupling reactions under similar conditions .

- NMR Profiles: The target compound’s indolinone NH proton is expected to resonate near δ 10–12 ppm (cf. F10–F13: δ 11.84–12.93 for NH), while the imidazolidine carbonyl carbons would align with δ 160–162 ppm .

- Mass Spectrometry : HRMS data for analogs (e.g., F10: 567.90955 [M+H]+) confirm structural integrity, a benchmark for validating the target compound’s synthesis .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an indolinone moiety, which is known for its diverse biological activities, linked to an imidazolidine structure. This unique combination of functional groups contributes to its reactivity and biological properties.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may modulate the activity of receptors that are pivotal in various signaling pathways, influencing cellular responses.

These interactions are essential for its potential applications in treating diseases such as cancer and infections.

Anticancer Properties

Studies have shown that compounds with similar structural characteristics exhibit significant cytotoxicity against various cancer cell lines. For instance, this compound has demonstrated:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

These findings indicate that this compound may serve as a potential antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase 3 and PARP. This suggests that the compound induces programmed cell death in cancer cells, providing a mechanism for its anticancer effects.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The study found that the compound inhibited bacterial growth effectively at concentrations lower than those typically required for standard antibiotics, indicating its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide?

- Methodology : Multi-step synthesis involving cyclization of indolinone precursors followed by carboxamide coupling. For example, analogous compounds (e.g., F10–F13 in MurA inhibitors) were synthesized via nucleophilic substitution between 2-oxoimidazolidine intermediates and amine-functionalized indolinones under reflux in acetone .

- Key Parameters :

- Reagents : 2-amino-5-nitrothiazole for carboxamide formation (yields 83–87%) .

- Catalysts : Acidic conditions (acetic acid) for cyclization .

- Purification : Preparative HPLC or recrystallization from ethanol/water .

Q. How is the compound’s structural integrity validated?

- Analytical Techniques :

- 1H/13C NMR : Characteristic peaks include δ ~11.9 ppm (indolinone NH) and δ ~160–162 ppm (carbonyl carbons) .

- HRMS : Accurate mass confirmation (e.g., [M+H]+ error < 2 ppm) .

- Example Data :

| Parameter | Value (Compound F10 ) |

|---|---|

| 1H NMR (acetode) | δ 11.97 (s, 1H, NH), 7.52 (m, 8H, Ar-H) |

| HRMS (M+H)+ | 567.90955 (calc. 567.91128) |

Q. What preliminary biological activities are reported?

- Antibacterial Activity : Analogous 2-oxoimidazolidine carboxamides inhibit MurA enzyme (IC50 ~0.5–5 µM), critical for bacterial cell wall synthesis .

- Anti-inflammatory Potential : Indolinone derivatives (e.g., N-(1-ethyl-2-oxoindolin-5-yl) analogs) show COX-2 inhibition (IC50 ~10–50 nM) via molecular docking .

Advanced Research Questions

Q. How does substituent variation on the indolinone ring affect MurA inhibition?

- SAR Insights :

- Electron-withdrawing groups (e.g., Cl, Br) enhance binding to MurA’s active site (ΔG = -9.2 kcal/mol) .

- Bulkier substituents (e.g., naphthalene in F26) reduce activity due to steric clashes (IC50 increases 3-fold vs. F10) .

- Experimental Design :

- Docking Studies : Use Glide SP with MurA X-ray structure (PDB: 1UAE).

- Enzyme Assays : Measure UDP-N-acetylglucosamine enolpyruvyl transferase activity .

Q. How to resolve contradictions in spectroscopic data for analogs?

- Case Study : Discrepancies in 13C NMR shifts for F12 (δ 161.45 in DMSO vs. 162.36 in acetone) arise from solvent polarity effects on carbonyl resonance .

- Resolution Strategy :

- Standardized Solvents : Use DMSO-d6 for consistency.

- 2D NMR (HSQC/HMBC) : Confirm assignments via heteronuclear correlations .

Q. What computational models predict bioavailability and toxicity?

- ADMET Profiling :

- LogP : Predicted ~2.1 (moderate lipophilicity) via SwissADME .

- hERG Inhibition Risk : Low (pIC50 < 5) due to reduced basicity of the imidazolidine ring .

- In Vivo Validation : Zebrafish models for acute toxicity (LD50 > 100 mg/kg) .

Key Research Gaps

- Mechanistic Studies : Elucidate the role of the ethyl group on indolinone’s conformational stability via X-ray crystallography.

- In Vivo Efficacy : Prioritize murine models for pharmacokinetics (t1/2, Cmax) of lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.